molecular formula C13H14ClFN2O B2468870 2-Chloro-N-[2-(6-fluoro-2-methyl-1H-indol-3-yl)ethyl]acetamide CAS No. 2411315-61-0

2-Chloro-N-[2-(6-fluoro-2-methyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2468870
CAS No.: 2411315-61-0
M. Wt: 268.72
InChI Key: ZXECXDZBSIUGIT-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(6-fluoro-2-methyl-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents . This compound features a chloroacetamide group attached to an indole moiety, which is further substituted with a fluoro and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(6-fluoro-2-methyl-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(6-fluoro-2-methyl-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(6-fluoro-2-methyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[2-(6-fluoro-2-methyl-1H-indol-3-yl)ethyl]acetamide is unique due to the combination of the chloroacetamide group with the fluoro and methyl-substituted indole moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .

Properties

IUPAC Name

2-chloro-N-[2-(6-fluoro-2-methyl-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O/c1-8-10(4-5-16-13(18)7-14)11-3-2-9(15)6-12(11)17-8/h2-3,6,17H,4-5,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXECXDZBSIUGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)F)CCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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